Head-to-Head Potency Comparison Against Human Soluble Epoxide Hydrolase (sEH) within the Same Patent Series
In the identical fluorescence-based assay using recombinant human sEH and CMNPC substrate, 1-(1-hydroxynaphthalen-2-yl)-3-morpholinopropane-1,3-dione (compound 180) exhibits an IC₅₀ of 1.10 nM [1]. This represents a 91-fold improvement over compound 262 (IC₅₀ = 100 nM) and a 55-fold improvement over compound 57 (IC₅₀ = 60 nM), both urea-based inhibitors from the same patent [2][3]. The differential is even larger against compound 128 (1-cyclohexyl-3-(4-hydroxy-phenyl)-urea, IC₅₀ = 790 nM; 718-fold difference) [4].
| Evidence Dimension | Inhibitory potency (IC₅₀) against human recombinant soluble epoxide hydrolase (sEH / EPHX2) |
|---|---|
| Target Compound Data | 1.10 nM |
| Comparator Or Baseline | Compound 262 (US8815951): 100 nM; Compound 57 (US8815951): 60 nM; Compound 128 (1-cyclohexyl-3-(4-hydroxy-phenyl)-urea): 790 nM |
| Quantified Difference | 91-fold more potent vs compound 262; 55-fold vs compound 57; 718-fold vs compound 128 |
| Conditions | Fluorescence assay; recombinant human sEH; CMNPC substrate; 10 min incubation; appearance of 6-methoxy-2-naphthaldehyde measured |
Why This Matters
The sub-nanomolar potency of compound 180 enables lower dosing in in vitro and in vivo experiments, reducing the risk of off-target effects and solvent toxicity compared to weaker inhibitors that require higher concentrations.
- [1] BindingDB entry BDBM50383479 (CHEMBL2031927): IC₅₀ = 1.10 nM against human sEH. Assay: recombinant human soluble epoxide hydrolase, CMNPC substrate, 10 min. View Source
- [2] BindingDB entry BDBM129223 (US8815951, 262): IC₅₀ = 100 nM against human sEH. ChEMBL-derived data from US8815951. View Source
- [3] BindingDB entry BDBM129268 (US8815951, 57): IC₅₀ = 60 nM against human sEH. ChEMBL-derived data from US8815951. View Source
- [4] BindingDB entry BDBM50124657 (1-Cyclohexyl-3-(4-hydroxy-phenyl)-urea, US8815951, 128): IC₅₀ = 790 nM against human sEH. View Source
